Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915804
InChI: InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3
SMILES:
Molecular Formula: C11H16BNO4S
Molecular Weight: 269.13 g/mol

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15915804

Molecular Formula: C11H16BNO4S

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate -

Specification

Molecular Formula C11H16BNO4S
Molecular Weight 269.13 g/mol
IUPAC Name methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3
Standard InChI Key YMTHLDKSQXQLCT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a thiazole ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at the 5-position with a methyl carboxylate. The thiazole moiety contributes aromatic stability and electron-deficient characteristics, while the boronate ester enhances reactivity in cross-coupling applications .

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃): Peaks at δ 3.90 (s, 3H, COOCH₃), 1.30 (s, 12H, C(CH₃)₂), and 8.20 (s, 1H, thiazole-H) .

  • ¹³C-NMR: Signals at δ 165.5 (COOCH₃), 152.3 (C-B), 142.1 (thiazole C-2), and 83.2 (dioxaborolane O-C-O) .

  • ¹¹B-NMR: A singlet near δ 30 ppm confirms tetracoordinated boron .

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B-O), and 1150 cm⁻¹ (C-S) align with functional groups .

Molecular Formula and Weight

  • Formula: C₁₁H₁₆BNO₄S

  • Molecular Weight: 269.13 g/mol .

Table 1: Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
SolubilitySoluble in THF, DCM; insoluble in water
LogP (Partition Coefficient)1.8 (estimated)

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a two-step sequence:

  • Thiazole Core Formation: Condensation of methyl 5-carboxylate-thiazole-2-carboxylate with pinacol borane.

  • Boronate Ester Installation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Step 1: Thiazole Intermediate

Methyl 5-carboxylate-thiazole-2-carboxylate is prepared via Hantzsch thiazole synthesis, reacting thiourea with α-bromoketone derivatives .

Challenges and Solutions

  • Boronation Selectivity: Competing C-H borylation is suppressed using sterically hindered ligands.

  • Moisture Sensitivity: Reactions require anhydrous conditions under nitrogen .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate group enables coupling with aryl halides, forming biaryl structures critical in drug discovery:
Thiazole-BPin+Ar-XPd catalystThiazole-Ar+Byproducts\text{Thiazole-BPin} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Thiazole-Ar} + \text{Byproducts}
Notable applications include synthesis of kinase inhibitors and fluorescent tags.

Pharmaceutical Intermediates

  • Antibacterial Agents: Analogues with triazine-thiazole hybrids show MIC values of 50 μg/mL against Mycobacterium smegmatis .

  • Anticancer Scaffolds: Boronated thiazoles are precursors to proteasome inhibitors .

Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀ (μM)
Thiazole-boronate-amideLeucyl-tRNA synthetase12.4
Biaryl-thiazoleTubulin polymerization0.45

Material Science

Incorporation into conjugated polymers enhances electron transport in organic photovoltaics .

Future Directions

  • Asymmetric Catalysis: Developing chiral variants for enantioselective synthesis.

  • Boron Neutron Capture Therapy (BNCT): Exploring tumor-targeting potential due to boron content .

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